![molecular formula C24H40O4 B1259528 Epimuqubilin A](/img/structure/B1259528.png)
Epimuqubilin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epimuqubilin A is a natural product found in Diacarnus megaspinorhabdosa with data available.
Scientific Research Applications
Epimuqubilin A and Inflammation Inhibition Epimuqubilin A, derived from the marine sponge Latrunculia sp., demonstrates promising anti-inflammatory properties. This norsesterterpene peroxide notably inhibits the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells, a commonly used model for assessing anti-inflammatory potential. It operates through the IKK/IκB/NF-κB pathways, obstructing the phosphorylation of inhibitor κB kinase (IKKβ), thereby stabilizing IκBα, and hindering NF-κB p65 nuclear translocation and DNA binding. Its unique mechanism of action, particularly its impact on COX-2 and inducible nitric oxide synthase (iNOS) at both mRNA and protein levels, establishes its potential as a therapeutic agent in combating inflammation-related conditions (Park et al., 2011).
Inhibition of Nitric Oxide Production Further supporting its anti-inflammatory capabilities, Epimuqubilin A exhibits significant inhibitory activity against nitric oxide production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells. The compound's structure-activity relationship in NO inhibition is noteworthy, highlighting the importance of certain structural features such as a monocyclic carbon skeleton and free acids for enhanced activity. This detailed understanding of its action mechanism paves the way for exploring Epimuqubilin A as a lead for anti-inflammatory or cancer chemopreventive agents (Cheenpracha et al., 2010).
properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(2S)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21-,24-/m0/s1 |
InChI Key |
ZJKZMXQQSDVDLA-NCFLSLSRSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@H](C)C(=O)O)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C |
synonyms |
epimuqubilin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.